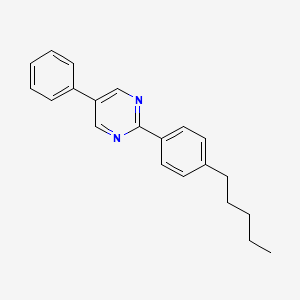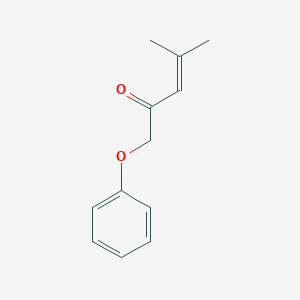
4-Methyl-1-phenoxypent-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1-phenoxypent-3-en-2-one is an organic compound with the molecular formula C12H14O2 It is characterized by a phenoxy group attached to a pentenone chain, which includes a methyl group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-phenoxypent-3-en-2-one can be achieved through several methods. One common approach involves the reaction of 4-methylpent-3-en-2-one with phenol in the presence of a base, such as sodium hydroxide, under reflux conditions. This reaction typically proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the carbonyl carbon of the pentenone, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and advanced purification techniques like distillation or chromatography are used to isolate the final product.
化学反应分析
Types of Reactions
4-Methyl-1-phenoxypent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives of the phenoxy group.
科学研究应用
4-Methyl-1-phenoxypent-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound may serve as a ligand in biochemical studies, helping to elucidate the binding interactions with various proteins or enzymes.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals, including fragrances and flavoring agents.
作用机制
The mechanism by which 4-Methyl-1-phenoxypent-3-en-2-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzyme active sites, inhibiting their activity or altering their function. The phenoxy group can engage in hydrogen bonding or hydrophobic interactions, while the carbonyl group may participate in nucleophilic attacks.
相似化合物的比较
Similar Compounds
4-Methylpent-3-en-2-one: Lacks the phenoxy group, making it less versatile in aromatic substitution reactions.
Phenylacetone: Contains a phenyl group instead of a phenoxy group, leading to different reactivity patterns.
4-Phenoxypent-3-en-2-one: Similar structure but without the methyl group, affecting its steric and electronic properties.
Uniqueness
4-Methyl-1-phenoxypent-3-en-2-one stands out due to the presence of both a phenoxy group and a methyl group, which confer unique reactivity and potential applications. Its ability to undergo a wide range of chemical reactions and its utility in various research fields highlight its significance.
属性
CAS 编号 |
113866-37-8 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC 名称 |
4-methyl-1-phenoxypent-3-en-2-one |
InChI |
InChI=1S/C12H14O2/c1-10(2)8-11(13)9-14-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
InChI 键 |
FATIKYVBRMQDEY-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC(=O)COC1=CC=CC=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2'-Sulfanediylbis[1-([2,2'-bithiophen]-5-yl)ethan-1-one]](/img/structure/B14312087.png)
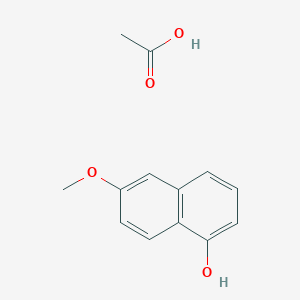
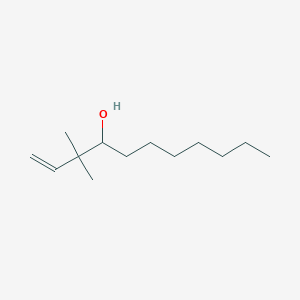
![16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14312117.png)
![3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14312121.png)

![4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14312140.png)
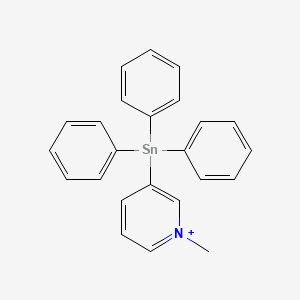

![2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde](/img/structure/B14312156.png)
![9-[2-(Methylsulfanyl)ethyl]-9H-fluorene](/img/structure/B14312161.png)

